6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

5-HT3 receptor serotonin receptor selectivity regioisomer comparison

Research challenge: Reproducibility of 5-HT₃ receptor assays is compromised by inconsistent salt-form stoichiometry and chloro-regioisomer contamination. Solution: This trihydrochloride salt (6-chloro regioisomer) ensures accurate molar dosing and high aqueous solubility. • Binding IC₅₀: 2.8 nM (rat cortical 5-HT₃ receptor) • Functional EC₅₀: 208 nM (guanidinium uptake) • In vivo ED₅₀: 0.39 mg/kg i.p. (mouse cortical binding) Supplied with rigorous QC; ready for immediate global shipment.

Molecular Formula C10H17Cl4N3
Molecular Weight 321.07
CAS No. 1707365-35-2
Cat. No. B2434639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
CAS1707365-35-2
Molecular FormulaC10H17Cl4N3
Molecular Weight321.07
Structural Identifiers
SMILESC1CNCCC1NC2=NC(=CC=C2)Cl.Cl.Cl.Cl
InChIInChI=1S/C10H14ClN3.3ClH/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H
InChIKeyWWEBXQVEUYQZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: Core Identity & Class Positioning


6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride (CAS 1707365-35-2) is the trihydrochloride salt of a 4-aminopiperidine-substituted 6-chloropyridine. The free base is the established pharmacological tool compound SR 57227A, a potent and selective agonist at central and peripheral 5-HT₃ serotonin receptors [1]. The trihydrochloride salt form is employed where higher aqueous solubility, controlled stoichiometric dosing, or specific formulation requirements supersede the properties of the free base or monohydrochloride salt. The compound is supplied as a research reagent with reported purity specifications of ≥95% or ≥98% from various vendors [2].

Reported 5-HT₃ receptor agonist tool compound
Trihydrochloride salt for aqueous solubility and dosing
Defined purity grade for reproducible research

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: Substitution Risks


Although the free base (CAS 77145-51-8) and monohydrochloride salt (CAS 77145-61-0) share the same pharmacophore, the trihydrochloride salt introduces a distinct solid-state form with a 1:3 free base‑to‑HCl stoichiometry. This difference can quantifiably alter aqueous solubility, hygroscopicity, and dissolution rate, directly impacting reproducibility in in vitro assays, in vivo formulation, and precise molar dosing [1]. Furthermore, chloro-positional isomers (e.g., 5‑chloro analogs) exhibit divergent primary pharmacology: the 6‑chloro substitution pattern is essential for nanomolar 5‑HT₃ receptor agonism, while the 5‑chloro isomer is reported as a GPR119 ligand with a Ki of 12.3 nM [2]. Generic interchange without explicit salt‑form and regioisomer verification thus risks both physicochemical and pharmacological deviation.

! Salt form (free base or monohydrochloride) may alter solubility and assay dosing accuracy.
! Regioisomer substitution (5-chloro analog) shifts primary pharmacology to GPR119, not 5-HT₃.

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: Comparative Evidence


5-HT₃ Receptor Affinity and Selectivity Profiling

The 6‑chloro regioisomer (SR 57227A free base) exhibits high‑affinity binding to the 5‑HT₃ receptor with an IC₅₀ of 2.8 nM, and it demonstrates pronounced selectivity over 5‑HT₁A, 5‑HT₁B, 5‑HT₁D, 5‑HT₂, and 5‑HT₄ receptors where IC₅₀ values exceed 1,000 nM [1]. In contrast, the 5‑chloro positional isomer is reported to have an IC₅₀ of 710 nM at the human 5‑HT₃AE receptor, a ~250‑fold reduction in affinity [2]. Additionally, the 5‑chloro regioisomer has been identified as a GPR119 ligand with a Ki of 12.3 nM, indicating a complete shift in primary pharmacology [3].

5-HT₃ Affinity Selectivity
Assay context
6-chloro IC₅₀ 2.8 nM vs 5-chloro IC₅₀ 710 nM
Affinity profile highlights regioisomer specificity for 5-HT₃ target engagement.
Cross-study comparison; assay conditions differ.
5-HT3 receptor serotonin receptor selectivity regioisomer comparison

In Vitro Functional Agonism at 5-HT₃ Receptors

SR 57227A stimulates [¹⁴C]guanidinium uptake into NG 108‑15 cells with an EC₅₀ of 208 ± 16 nM and contracts isolated guinea‑pig ileum with an EC₅₀ of 11.2 ± 1.1 μM [1]. These functional responses are antagonized by the selective 5‑HT₃ antagonist tropisetron, confirming receptor‑mediated agonism. No equivalent functional dataset is publicly available for the 5‑chloro regioisomer at 5‑HT₃ receptors, underscoring the 6‑chloro substitution as the validated pharmacological standard.

Functional Agonism
Assay context
Guanidinium uptake EC₅₀ 208 nM; ileum contraction EC₅₀ 11.2 μM
Reported functional response confirms 5-HT₃ receptor agonism.
No functional data available for 5-chloro regioisomer.
functional agonism guanidinium uptake guinea pig ileum contraction

In Vivo CNS Penetration and Pharmacodynamics

Following systemic administration, SR 57227A binds to central 5‑HT₃ receptors in mouse cortical membranes with ED₅₀ values of 0.39 mg/kg i.p. and 0.85 mg/kg p.o., demonstrating oral bioavailability and blood‑brain barrier penetration [1]. In the rat forced swim test (a behavioral despair model of antidepressant activity), SR 57227A reduces immobility time with an ED₅₀ of 7.6 mg/kg [2]. These in vivo central pharmacodynamic endpoints are not reported for the 5‑chloro or other positional isomers, indicating that the 6‑chloro substitution pattern is critical for achieving therapeutically relevant CNS exposure.

CNS Exposure & Behavior
Endpoint context
Brain ED₅₀ 0.39 mg/kg i.p., 0.85 mg/kg p.o.; behavioral ED₅₀ 7.6 mg/kg
Reported brain exposure and behavioral model response.
Behavioral despair model used; no 5-chloro data for comparison.
blood-brain barrier penetration in vivo efficacy oral bioavailability

Salt Form and Solubility Comparison

The trihydrochloride salt (MW 321.1 g/mol, C₁₀H₁₇Cl₄N₃) incorporates three equivalents of HCl per free base molecule, in contrast to the monohydrochloride salt (MW 248.15 g/mol, C₁₀H₁₅Cl₂N₃) which contains a single equivalent [1]. The free base (MW 211.69 g/mol) has limited water solubility and is primarily soluble in DMSO . The additional hydrochloride counterions in the trihydrochloride form are expected to increase aqueous solubility beyond the monohydrochloride's reported value of 9 mg/mL (36.3 mM) in water . While direct comparative solubility measurements for the trihydrochloride are not publicly available, the class‑level principle is well established: increasing the number of hydrochloride counterions systematically enhances aqueous solubility for basic amine‑containing compounds [2].

Salt Form Solubility
Formulation-context
Trihydrochloride (3 HCl eq.) vs monohydrochloride (1 HCl eq., ~9 mg/mL)
Trihydrochloride may offer higher aqueous solubility for assay formulation.
Solubility inferred from salt stoichiometry; confirm experimentally.
salt form comparison aqueous solubility trihydrochloride solubility

6-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: Optimal Application Scenarios


5-HT₃ Agonist for Neuroscience Research

The 6‑chloro regioisomer (free base) is the most extensively characterized 5‑HT₃ receptor agonist, with confirmed high‑affinity binding (IC₅₀ = 2.8 nM), functional cellular agonism (guanidinium uptake EC₅₀ = 208 nM), and in vivo CNS penetration (mouse cortical binding ED₅₀ = 0.39 mg/kg i.p., 0.85 mg/kg p.o.) [1]. The trihydrochloride salt enables dissolution in aqueous buffers for experimental protocols requiring DMSO‑free conditions.

In Vivo Behavioral Pharmacology and Antidepressant Discovery

SR 57227A demonstrates robust in vivo efficacy in the rat forced swim test with an ED₅₀ of 7.6 mg/kg, establishing it as a reference compound for antidepressant screening involving 5‑HT₃ receptor agonism [1]. The trihydrochloride salt form supports accurate gravimetric dosing and aqueous formulation for intraperitoneal or oral gavage administration.

Regioisomer SAR: 5-HT₃ vs. GPR119 Selectivity

The 6‑chloro substitution pattern confers exclusive 5‑HT₃ receptor pharmacology, while the 5‑chloro isomer targets GPR119 (Ki = 12.3 nM) [1][2]. The trihydrochloride salt of the 6‑chloro compound provides a high‑purity starting material for comparative SAR campaigns investigating the molecular determinants of target selectivity between these closely related regioisomers.

Aqueous Formulation Development for Basic Amines

The trihydrochloride salt, with three HCl equivalents per molecule, is expected to yield higher aqueous solubility than the monohydrochloride (9 mg/mL) or free base [1]. This makes it a preferred solid form for early‑stage formulation screening, dissolution testing, and pharmacokinetic studies where maximizing aqueous drug concentration is critical.

Application
Selection Property
Validation Focus
5-HT₃ receptor agonism studies
6-chloro regioisomer specificity
Target binding and functional agonism verification
Behavioral model response evaluation
In vivo brain exposure and behavioral response
CNS exposure model validation
Regioisomer SAR studies
6-chloro regioisomeric identity
Receptor selectivity profiling
Aqueous formulation screening
Trihydrochloride salt solubility
Dissolution and assay compatibility testing
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